((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone
Description
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Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)16-7-5-15(6-8-16)20(25)24-17-9-10-18(24)14-19(13-17)23-12-4-11-22-23/h4-8,11-12,17-19H,9-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWMJROBMUBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone is a member of the azabicyclo class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 324.42 g/mol. Its structure includes a pyrazole moiety and an azabicyclo framework, both known for their roles in various pharmacological activities.
Research indicates that compounds featuring the azabicyclo[3.2.1]octane structure often act as inhibitors of specific enzymes or receptors. For instance, recent studies have highlighted their inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the inflammatory response. Inhibition of NAAA can lead to increased levels of palmitoylethanolamide (PEA), which possesses anti-inflammatory properties .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant biological activity:
- NAAA Inhibition : The compound has been shown to inhibit human NAAA with an IC50 value in the low nanomolar range (e.g., 0.042 μM), indicating potent activity .
- Selectivity : The compound exhibits selectivity towards human fatty acid amide hydrolase (FAAH) and acid ceramidase, suggesting potential for targeted therapeutic applications .
Antibacterial Activity
Emerging data suggest that pyrazoline derivatives, including those related to this compound, display notable antibacterial activity. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to optimize the biological activity of pyrazole azabicyclo compounds:
- Substituent Effects : Modifications at the para position of the phenyl ring significantly enhance inhibitory potency against NAAA .
- Geometric Considerations : The endo-geometry of certain derivatives has been linked to improved pharmacological profiles compared to their exo-isomers .
Case Studies
Several case studies highlight the therapeutic potential of this class of compounds:
- Pain Management : A study demonstrated that compounds inhibiting NAAA could effectively reduce pain in animal models by increasing endogenous analgesic levels .
- Inflammatory Disorders : Research indicates that these compounds may be beneficial in treating chronic inflammatory conditions due to their dual action on NAAA and FAAH .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.42 g/mol |
| NAAA IC50 | 0.042 μM |
| FAAH Inhibition | 25% at 30 μM |
| Selectivity | High against FAAH and AC |
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential applications in several areas:
Anti-inflammatory Properties
Research indicates that compounds similar to this one exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the metabolism of endocannabinoids. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which is known for its analgesic and anti-inflammatory effects .
Anticancer Activity
Pyrazole derivatives have shown promise in anticancer research. Studies have demonstrated that related compounds can induce cytotoxic effects on various human cancer cell lines, suggesting that the pyrazole structure may enhance the compound's ability to interact with cancer-related targets .
Antioxidant Effects
Compounds containing pyrazole rings have been noted for their antioxidant properties. The ability to scavenge free radicals makes them candidates for further exploration in preventing oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the pyrazole and azabicyclo structures. Characterization is performed using techniques such as NMR and IR spectroscopy to confirm the structural integrity and purity of the synthesized product.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on NAAA Inhibition : A recent study demonstrated that derivatives of azabicyclo compounds showed low nanomolar inhibitory activity against human NAAA, indicating their potential therapeutic use in managing inflammatory conditions .
- Anticancer Research : Another investigation focused on synthesizing various pyrazole derivatives, including this compound, which were tested against colorectal cancer cell lines, showing promising results in terms of cytotoxicity .
Preparation Methods
Synthesis of the Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold forms the structural backbone of the target compound. Two primary strategies dominate its synthesis: intramolecular cyclization and ring-closing metathesis (RCM) .
Intramolecular Cyclization via Mannich Reaction
A widely adopted method involves the Mannich reaction to construct the bicyclic amine. Starting with a δ-lactam derivative, treatment with formaldehyde and a secondary amine under acidic conditions induces cyclization. For example, Bhattacharya et al. demonstrated that δ-lactams derived from glutaric anhydride undergo Mannich cyclization to yield the azabicyclo[3.2.1]octane framework with >90% enantiomeric excess (ee) when chiral auxiliaries are employed. The stereochemical outcome at C1 and C5 is controlled by the configuration of the starting lactam and the reaction solvent.
Ring-Closing Metathesis (RCM)
An alternative approach utilizes RCM to form the bicyclic structure. Starting from a diene precursor bearing a protected amine, Grubbs’ second-generation catalyst facilitates cyclization. Patel et al. reported that N-Boc-protected dienes undergo RCM in dichloromethane at 40°C, yielding the bicyclic olefin intermediate, which is subsequently hydrogenated to saturate the double bond. This method offers flexibility in introducing substituents at C3 prior to cyclization.
Key Data: Comparison of Core Synthesis Methods
| Method | Yield (%) | ee (%) | Key Conditions |
|---|---|---|---|
| Mannich Cyclization | 78–85 | 92–98 | HCl (cat.), CH₂O, EtOH, 60°C |
| RCM | 65–72 | N/A | Grubbs II, DCM, 40°C |
Installation of the 4-(tert-Butyl)benzoyl Group
The final step involves coupling the 4-(tert-butyl)benzoyl group to the secondary amine of the azabicyclo[3.2.1]octane. Two approaches are prevalent: acyl chloride coupling and Ullmann-type amidation .
Acyl Chloride Coupling
Reaction of the bicyclic amine with 4-(tert-butyl)benzoyl chloride in the presence of Et₃N in dichloromethane provides the target compound in high yield. Wagner et al. optimized this method, reporting 89% yield when using DMAP as a catalyst at 0°C to room temperature. The tert-butyl group’s steric bulk necessitates slow addition to minimize diacylation byproducts.
Ullmann-Type Amidation
For substrates sensitive to acyl chlorides, CuI-mediated coupling with 4-(tert-butyl)benzoic acid offers a milder alternative. Kwon et al. achieved 76% yield using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C. This method avoids acidic byproducts but requires longer reaction times (24–48 h).
Stereochemical Control and Resolution
The (1R,5S) configuration is achieved through chiral auxiliary-directed synthesis or kinetic resolution .
Comparative Analysis of Synthetic Routes
The optimal route balances yield, stereochemical purity, and scalability:
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Core Synthesis | Mannich Cyclization | High ee, scalable | Requires chiral auxiliaries |
| Pyrazole Introduction | Buchwald-Hartwig | Mild conditions, high regioselectivity | Costly catalysts |
| Benzoylation | Acyl Chloride Coupling | High yield, fast | Sensitivity to moisture |
Q & A
Q. What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via Mannich reactions or intramolecular cyclization of appropriately substituted precursors. For example, Tao Yang et al. demonstrated the use of nitroaryl substituents to stabilize the bicyclic structure during synthesis, employing X-ray crystallography to confirm stereochemistry . Key steps include:
- Cyclization : Use of acid catalysts (e.g., HCl) to promote ring closure.
- Stereochemical control : Chiral auxiliaries or resolution techniques to isolate the (1R,5S) configuration.
- Functionalization : Coupling pyrazole moieties via nucleophilic substitution (e.g., SNAr) at the 3-position of the bicyclo core .
Q. How can the stereochemical integrity of the bicyclo[3.2.1]octane system be validated experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, Krzysztof Brzezinski et al. resolved the spatial arrangement of substituents in a related 8-azabicyclo compound using synchrotron radiation . Complementary methods include:
- NMR spectroscopy : NOE experiments to detect spatial proximity of protons.
- Chiral HPLC : To separate enantiomers and assess optical purity .
Advanced Research Questions
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of pyrazole-containing bicyclo derivatives?
SAR studies require systematic modifications to the pyrazole and tert-butylphenyl groups, followed by bioactivity assays. highlights a strategy involving:
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., nitro, fluoro) to modulate receptor binding.
- Bicyclo core optimization : Adjusting bridgehead substituents to enhance metabolic stability.
- In vitro assays : Use GPCR or kinase inhibition models to correlate structural changes with activity .
Table 1: Example SAR Data from Analogous Compounds
| Modification | Bioactivity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|
| Pyrazole-NO₂ | 12 nM (GPCR) | Enhanced potency vs. unsubstituted | |
| tert-Butyl → CF₃ | 45 nM (Kinase) | Improved selectivity |
Q. How can contradictory data on receptor binding affinity be resolved for this compound?
Discrepancies often arise from assay conditions or conformational flexibility. For example:
- Assay variability : Standardize protocols (e.g., buffer pH, temperature) to minimize experimental noise.
- Conformational analysis : Use molecular dynamics simulations to identify dominant binding poses.
- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies mitigate synthetic challenges in coupling bulky tert-butylphenyl groups to the azabicyclo core?
Steric hindrance can reduce coupling efficiency. Solutions include:
- Activated intermediates : Use triflate or tosylate leaving groups to enhance reactivity.
- Microwave-assisted synthesis : Accelerate reaction kinetics under high-temperature conditions.
- Protecting groups : Temporarily mask sensitive functionalities (e.g., tert-butyl) during coupling .
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under physiological conditions?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- LC-MS monitoring : Track degradation products and identify labile sites (e.g., ester or amide bonds).
- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .
Q. What computational tools are recommended for predicting off-target interactions?
- Molecular docking : Software like AutoDock Vina to screen against protein databases (e.g., PDB).
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyrazole).
- ADMET prediction : Tools like SwissADME to forecast absorption and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
